methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate, with the molecular formula C19H20N4O4S2 and a molecular weight of 432.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its thiazole and pyridazine moieties, which are known to exhibit various pharmacological effects.
Chemical Structure
The structural representation of the compound can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H20N4O4S2 |
Molecular Weight | 432.5 g/mol |
InChI Key | OVDNYABBAVCNCB-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to thiazoles and pyridazines. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazolo[4,5-b]pyridine derivatives against common pathogens:
Compound ID | Pathogen | MIC (µM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.21 |
3f | Micrococcus luteus | - |
3f | Candida spp. | - |
The compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as an antimicrobial agent .
The mechanism through which this compound exerts its biological activity may involve interactions with critical bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies indicate that the compound forms hydrogen bonds with key residues in these enzymes, enhancing its antibacterial properties .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) revealed that certain thiazole derivatives exhibit selective cytotoxicity, implying their potential for further development in cancer therapies .
Properties
Molecular Formula |
C19H20N4O4S2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S2/c1-11(2)9-14-17(18(26)27-3)21-19(29-14)20-15(24)10-23-16(25)7-6-12(22-23)13-5-4-8-28-13/h4-8,11H,9-10H2,1-3H3,(H,20,21,24) |
InChI Key |
OVDNYABBAVCNCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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